Ammonium methacrylate
Overview
Description
Ammonium methacrylate is a compound derived from ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups . It is a solid substance in the form of a white powder with a faint amine-like odor .
Synthesis Analysis
Quaternary ammonium salts (QASs) are synthesized via the alkylation of tertiary amines with halocarbons . This reaction can produce QASs with equal and unequal alkyl chain lengths . An example is the synthesis of the biocide benzalkonium chloride from the reaction of alkyl dimethylamine with benzyl chloride .
Molecular Structure Analysis
The molecular structure of quaternary ammonium methacrylate polymer (QAMP) has been characterized by Fourier transformed infrared spectroscopy, nuclear magnetic resonance spectroscopy, visible spectrophotometry, XRPD, and TGA .
Chemical Reactions Analysis
The kinetics of the radical polymerization process of reacting acrylic monomers, methacrylic monomers, and styrene is reviewed . Classical elementary mechanisms are briefly discussed, while focus is put on secondary chemical reactions that influence rates greatly at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .
Scientific Research Applications
Biosensors and Drug Delivery Systems : Methacrylate functionalized quaternary ammonium salts form polymeric micelles in aqueous environments, useful in biosensors and drug delivery systems (Nika et al., 1992).
Detonation and Projectile Applications : A mixture of ammonium perchlorate and polymethyl methacrylate can achieve high chemical conversion with acceptable maximum pressure levels in low-velocity detonations, beneficial for pulse nozzle and projective setups (Ermolaev et al., 2019).
Antibacterial Efficacy : Polymers derived from dimethylaminoethyl methacrylate enhance their antibacterial efficacy significantly, a property clarified through various measurements (Song et al., 2013).
Dental Composites : Certain methacrylate monomers show high antibacterial activity against Streptococcus mutans, making them promising for dental composites (He et al., 2011).
Ionic Conductivity : Quaternary ammonium salt of poly(oxyethylene) methacrylates exhibits high ionic conductivity, useful in various applications (Yi et al., 1999).
Antimicrobial Activities : New bis-quaternary ammonium methacrylate polymers show moderate antimicrobial activity, increasing with longer alkyl chain lengths (Dizman et al., 2004).
Catalysis and Chemical Synthesis : Polymer-supported quaternary ammonium salt catalysts are effective in synthesizing specific methacrylate compounds from carbon dioxide and glycidyl methacrylate (Park et al., 2001).
Amperometric Biosensors : Methacrylic membranes with immobilized alanine dehydrogenase are used in reagentless amperometric biosensors for determining ammonium ion concentrations in water samples (Tan et al., 2011).
Adhesives and Composites : Quaternary ammonium salts synthesized show potential adhesive, coupling, and antimicrobial properties, useful in copolymers and composites (Okeke et al., 2019).
193nm Lithography : Methacrylates are cost-effective for 193nm lithography, offering a variety of properties beneficial for this technique (Taylor et al., 1999).
Safety And Hazards
Future Directions
Recent evidenced-based data on the biomedical applications of antimicrobial quaternary ammonium-containing biomaterials that are based on randomized human clinical trials, the golden standard in contemporary medicinal science, are included in the present review . This should help increase visibility, stimulate debates and spur conversations within a wider scientific community on the implications and plausibility for future developments of quaternary ammonium-based antimicrobial biomaterials .
properties
IUPAC Name |
azanium;2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.H3N/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGUJOWBVDZNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28805-15-4, 30875-88-8 | |
Record name | Ammonium polymethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28805-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, ammonium salt (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30875-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0023874 | |
Record name | Ammonium methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium methacrylate | |
CAS RN |
16325-47-6 | |
Record name | Ammonium methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16325-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ammonium methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMMONIUM METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2243103QO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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